

The Role of Idrevloride in Hydrating Airway Mucus: A Technical Guide

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Compound of Interest

Compound Name:	<i>Idrevloride</i>
Cat. No.:	B10860355

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Abstract

Dehydration of airway mucus is a key pathophysiological feature of several muco-obstructive lung diseases, leading to impaired mucociliary clearance, recurrent infections, and progressive lung function decline. **Idrevloride** is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to restore airway surface hydration. By blocking ENaC in the apical membrane of airway epithelial cells, **idrevloride** inhibits sodium and subsequent water absorption from the airway lumen, thereby increasing the volume of the airway surface liquid (ASL) and promoting mucus hydration. This guide provides an in-depth technical overview of the mechanism of action of **idrevloride**, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Introduction: The Challenge of Dehydrated Airway Mucus

In a healthy airway, a precise balance of ion and water transport maintains a hydrated mucus layer of optimal viscosity and elasticity, which is readily cleared by ciliary action. The epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel are key regulators of this process. In diseases such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD), this delicate balance is disrupted. In PCD, dysfunctional cilia are unable to effectively clear mucus, which becomes dehydrated and obstructive. In CF,

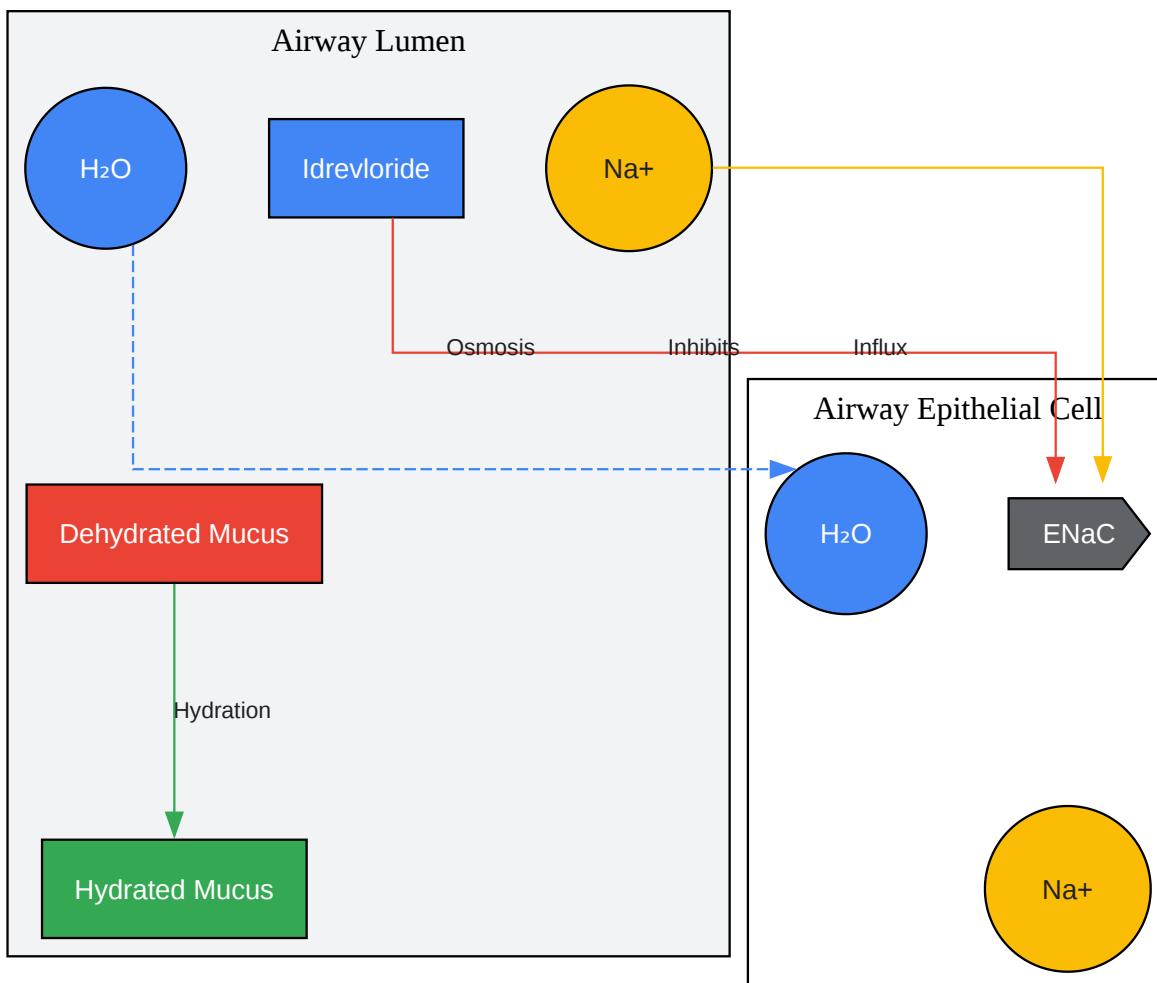
deficient CFTR function leads to ENaC hyperactivity, resulting in excessive sodium and water absorption and consequent mucus dehydration.

Idrevloride emerges as a targeted therapeutic strategy to counteract this dehydration by directly inhibiting ENaC.

Mechanism of Action of Idrevloride

Idrevloride is a potent and selective inhibitor of the ENaC. By binding to the ENaC protein on the apical surface of airway epithelial cells, it blocks the influx of sodium ions from the airway lumen into the cells. This inhibition of sodium absorption reduces the osmotic gradient for water to follow, leading to an increase in the airway surface liquid (ASL) volume. The increased ASL hydrates the overlying mucus layer, reducing its viscosity and facilitating its clearance by ciliary action or cough.[1][2] Preclinical models have demonstrated that blocking ENaC hydrates the mucus on the lung surface, which in turn restores airway clearance and can improve lung function.[3]

Signaling Pathway of ENaC Inhibition by Idrevloride

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Idrevloride blocks ENaC, preventing Na^+ and water absorption, leading to mucus hydration.

Preclinical Data

While specific preclinical data for **idrevloride** is not publicly available, studies on similar ENaC inhibitors from Parion Sciences, such as P-552 (also referred to as Compound A), provide insight into the expected potency and efficacy.

In Vitro ENaC Inhibition and Airway Surface Liquid (ASL) Height

Studies on the ENaC inhibitor P-552 in normal human bronchial epithelial cells (HBECs) have demonstrated potent inhibition of ENaC and a corresponding increase in ASL height.

Parameter	Value	Cell Type	Reference
EC ₅₀ for ENaC Inhibition	1.29 nM	Normal Human Bronchial Epithelial Cells	[4]
Increase in ASL Height	~50% at 0.052 μM after 6 hours	Normal Human Bronchial Epithelial Cells	[4]

In Vitro Mucociliary Clearance

Inhibition of ENaC has been shown to improve mucociliary clearance in vitro. A study on the ENaC inhibitor QUB-TL1 in primary CF airway epithelial cells demonstrated a significant increase in mucociliary clearance velocity.

Parameter	Vehicle	QUB-TL1 (50 μM)	Cell Type	Reference
Mucociliary Clearance Velocity	2.88 μm/s	7.68 μm/s	Primary Cystic Fibrosis Airway Epithelial Cells	[5]

Clinical Data: The CLEAN-PCD Phase 2 Trial

The CLEAN-PCD trial was a multinational, randomized, double-blind, placebo-controlled crossover study that evaluated the safety and efficacy of inhaled **idrevloride** in patients with Primary Ciliary Dyskinesia (PCD).[\[6\]](#)

Study Design

Parameter	Description
Population	123 patients with PCD, aged 12 years and older. [6]
Treatments	- Idrevloride (85 µg) in hypertonic saline (4.2% NaCl) - Hypertonic saline (4.2% NaCl) alone - Idrevloride (85 µg) in hypotonic saline (0.17% NaCl) - Placebo (hypotonic saline, 0.17% NaCl) [6] [7]
Administration	Nebulized, twice daily for 28 days. [6]
Primary Endpoint	Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV ₁). [6]

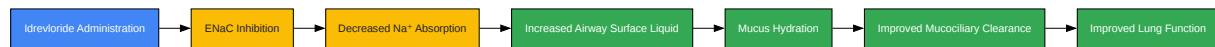
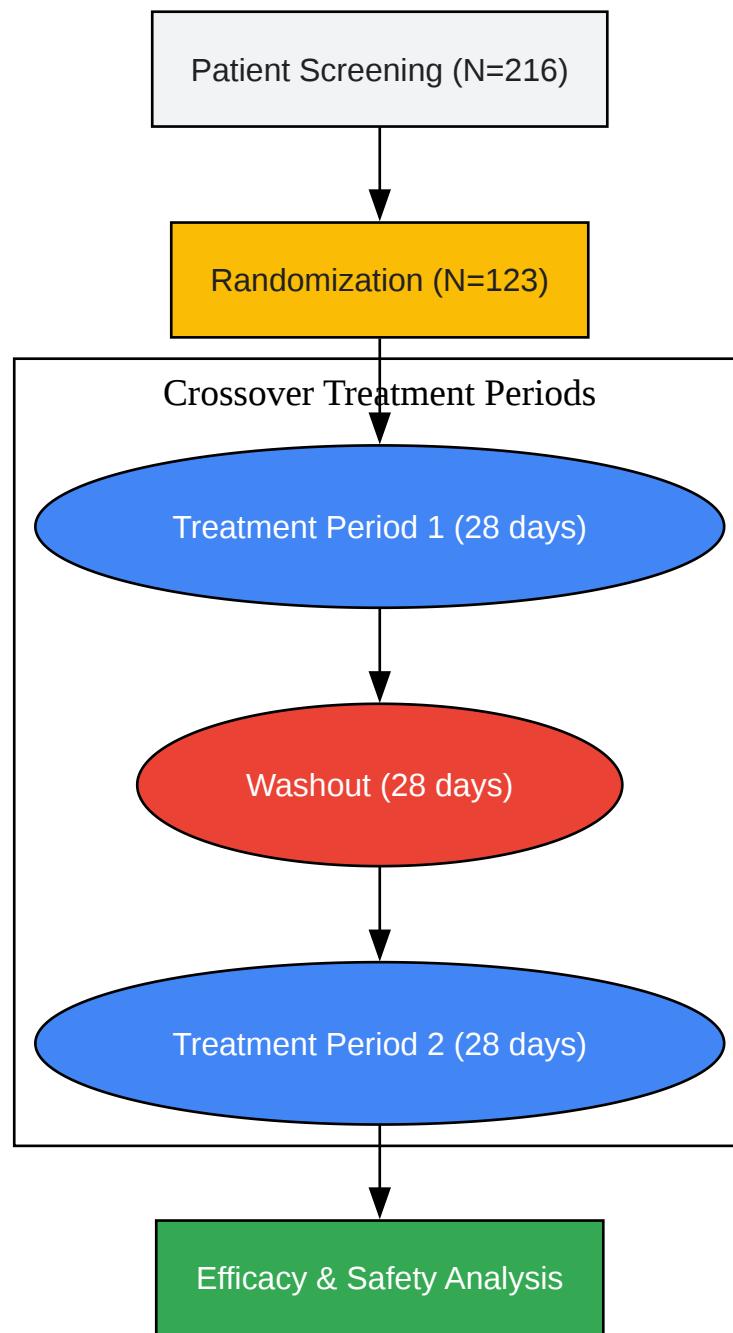
Efficacy Results

Treatment with **idrevloride** in hypertonic saline resulted in a statistically significant improvement in lung function compared to hypertonic saline alone.

Parameter	Idrevloride in Hypertonic Saline	Hypertonic Saline Alone	p-value	Reference
Mean Absolute Change in ppFEV ₁	+1.0 percentage points	-0.5 percentage points	0.044	[6]
Mean Absolute Change in ppFVC	+1.3 percentage points	-0.1 percentage points	0.03	[5]

A responder analysis also showed that a significantly greater proportion of patients treated with **idrevloride** in hypertonic saline achieved at least a 3.0 percentage point improvement in ppFEV₁ compared to those treated with hypertonic saline alone (37% vs. 23%).[\[7\]](#)

Experimental Workflow for the CLEAN-PCD Trial



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